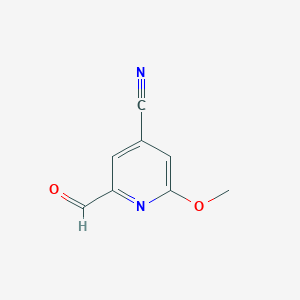

2-Formyl-6-methoxyisonicotinonitrile

Description

2-Formyl-6-methoxyisonicotinonitrile (CAS: 1289010-79-2) is a substituted pyridine derivative characterized by a formyl group at the 2-position, a methoxy group at the 6-position, and a nitrile group at the 4-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its functional group diversity, which enables reactivity in nucleophilic additions, condensations, and cyclization reactions.

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

2-formyl-6-methoxypyridine-4-carbonitrile |

InChI |

InChI=1S/C8H6N2O2/c1-12-8-3-6(4-9)2-7(5-11)10-8/h2-3,5H,1H3 |

InChI Key |

PGBOYMOQRQVRHK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=N1)C=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-methoxyisonicotinonitrile typically involves the formylation of 6-methoxyisonicotinonitrile. One common method is the Vilsmeier-Haack reaction, where 6-methoxyisonicotinonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-6-methoxyisonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

Oxidation: 2-Carboxy-6-methoxyisonicotinonitrile.

Reduction: 2-Hydroxymethyl-6-methoxyisonicotinonitrile.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-Formyl-6-methoxyisonicotinonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: It can be used in the study of enzyme inhibitors and as a precursor for bioactive compounds.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-6-methoxyisonicotinonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and methoxy groups can interact with various molecular targets, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-Formyl-6-methoxyisonicotinonitrile, differing primarily in substituents or functional groups. Key differences in reactivity, stability, and applications are highlighted below:

Table 1: Structural and Physical Properties Comparison

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Storage Conditions |

|---|---|---|---|---|---|

| This compound | 1289010-79-2 | C₈H₆N₂O₂ | 178.15 | 2-formyl, 6-methoxy, 4-cyano | Not specified |

| Methyl 2-(difluoromethyl)-6-methoxyisonicotinate | 1256807-01-8 | C₉H₉F₂NO₃ | 217.17 | 2-difluoromethyl, 6-methoxy, 4-methyl ester | 2–8°C |

| 4-(Difluoromethoxy)-6-methylnicotinonitrile | 1807219-19-7 | C₈H₅F₂N₂O | 200.14 | 4-difluoromethoxy, 6-methyl, 3-cyano | Not specified |

| (S)-2-(3,4-Dimethoxyphenyl)oxirane | 1567983-76-9 | C₁₁H₁₄O₃ | 194.23 | 3,4-dimethoxyphenyl, epoxide ring | Not specified |

Substituent-Driven Reactivity Differences

- Formyl vs. Ester Groups: The formyl group in this compound enhances electrophilicity, making it reactive in aldol condensations or Schiff base formations. In contrast, the methyl ester group in Methyl 2-(difluoromethyl)-6-methoxyisonicotinate (CAS: 1256807-01-8) provides hydrolytic stability under neutral conditions but can undergo saponification under basic conditions .

- Fluorinated Substituents: The difluoromethyl group in Methyl 2-(difluoromethyl)-6-methoxyisonicotinate increases lipophilicity and metabolic stability compared to the non-fluorinated formyl group in the parent compound. This modification is common in agrochemicals and pharmaceuticals to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.